molecular formula C11H13BrO2 B3236991 Methyl2-(4-bromobenzyl)propanoate CAS No. 1379317-31-3

Methyl2-(4-bromobenzyl)propanoate

Cat. No. B3236991
CAS RN: 1379317-31-3
M. Wt: 257.12 g/mol
InChI Key: VDXTWQXUBXVCCZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromobenzyl)propanoate is a chemical compound with the molecular formula C16H22BrNO4 . It is a solid at room temperature and has a molecular weight of 372.26 . The IUPAC name for this compound is methyl 2-(4-bromobenzyl)-3-[(tert-butoxycarbonyl)amino]propanoate .


Synthesis Analysis

The synthesis of Methyl 2-(4-bromobenzyl)propanoate or similar compounds often involves multiple steps. For instance, a synthesis method of 2-(4-bromomethyl phenyl) propionic acid, which is structurally similar to Methyl 2-(4-bromobenzyl)propanoate, has been reported . This method involves several reactions including chloromethylation, nucleophilic reaction, and reaction with dimethyl carbonate .


Molecular Structure Analysis

The molecular structure of Methyl 2-(4-bromobenzyl)propanoate consists of a bromobenzyl group attached to a propanoate group . The average mass of the molecule is 257.124 Da and the monoisotopic mass is 256.009888 Da .


Physical And Chemical Properties Analysis

Methyl 2-(4-bromobenzyl)propanoate is a solid at room temperature . It has a molecular weight of 372.26 . The compound should be stored in a sealed container in a dry room .

Safety and Hazards

Methyl 2-(4-bromobenzyl)propanoate is associated with several hazard statements including H302, H315, H319, H332, and H335 . These indicate that the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3-(4-bromophenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8(11(13)14-2)7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXTWQXUBXVCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Br)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301208834
Record name Benzenepropanoic acid, 4-bromo-α-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(4-bromophenyl)-2-methylpropanoate

CAS RN

1379317-31-3
Record name Benzenepropanoic acid, 4-bromo-α-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379317-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 4-bromo-α-methyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301208834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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